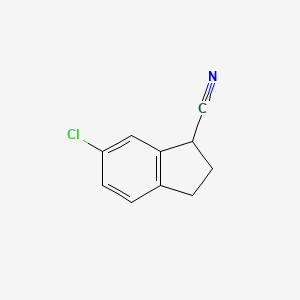

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

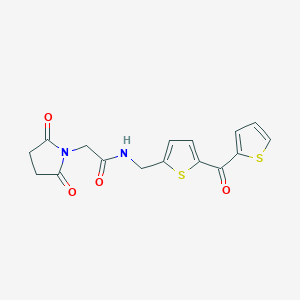

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a compound that is commonly used in the pharmaceutical and agrochemical industries . It is known for its ability to inhibit enzyme activity and is therefore used in the development of potential pharmaceutical drugs .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to this compound, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Protocols : Innovative synthesis methods have been developed for related compounds, involving Vilsmeier–Haack chlorination and X-ray analysis for structural determination (Jukić et al., 2010).

- Crystal Structure Determination : Advanced techniques like X-ray crystal-structure analyses are used to verify the structures of indeno[2,1-c]pyridine-4-carbonitriles, revealing insights into their molecular configuration (Landmesser et al., 2008).

Optical and Electronic Properties

- Optical Properties : Research on related compounds shows broad absorption bands and fluorescence properties, which are pivotal in understanding their optical behavior (Landmesser et al., 2008).

- Electron Acceptor for Photovoltaics : Compounds with indenoindene core have been synthesized for use as electron acceptors in organic photovoltaics, demonstrating high power conversion efficiency (Xu et al., 2017).

Reactivity and Applications

- Reactivity in Synthesis : Research demonstrates the synthesis of compounds involving chlorination processes and their molecular configurations, which can be critical for designing new materials (Ülkü et al., 1995).

- Applications in Energy-Efficient Separations : Studies on metal-organic frameworks indicate potential applications in energy-efficient adsorptive separation of hydrocarbons, a process critical in natural gas purification and polymer production (He et al., 2012).

Novel Synthesis and Spectral Analysis

- Novel Synthesis Routes : Innovative synthesis routes for derivatives of indenes, including the use of electron-rich α-aryl ketonitriles, have been explored (Liu et al., 2012).

- Photovoltaic Properties : Derivatives of indenes have been used in organic–inorganic photodiode fabrication, demonstrating photovoltaic properties and potential applications in electronics (Zeyada et al., 2016).

Eigenschaften

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUGYAFJPILFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)